molecular formula C9H10BrN3O3 B8027691 8-Hydroxy-imidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester hydrobromide

8-Hydroxy-imidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester hydrobromide

Cat. No.: B8027691
M. Wt: 288.10 g/mol
InChI Key: MPKAHHZPNJGYBE-UHFFFAOYSA-N
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Description

8-Hydroxy-imidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester hydrobromide (CAS: 1951439-66-9) is a brominated salt derivative of the imidazo[1,2-a]pyrazine scaffold. The compound features an ethyl ester group at position 2 and a hydroxyl substituent at position 8, which distinguishes it from other analogs. Its hydrobromide salt form enhances solubility and stability, making it suitable for pharmacological studies. The compound is synthesized via nucleophilic substitution or condensation reactions, often starting from ethyl imidazo[1,2-a]pyrazine-2-carboxylate intermediates .

Properties

IUPAC Name

ethyl 8-oxo-7H-imidazo[1,2-a]pyrazine-2-carboxylate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3.BrH/c1-2-15-9(14)6-5-12-4-3-10-8(13)7(12)11-6;/h3-5H,2H2,1H3,(H,10,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKAHHZPNJGYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CNC(=O)C2=N1.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-imidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester hydrobromide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminopyrazine with ethyl chloroformate can lead to the formation of the desired imidazo[1,2-a]pyrazine ring system . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-imidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

8-Hydroxy-imidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester hydrobromide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-Hydroxy-imidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester hydrobromide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Imidazo[1,2-a]pyrazine Core

The biological and chemical properties of imidazo[1,2-a]pyrazine derivatives are highly sensitive to substituent patterns. Key comparisons include:

Position 8 Substituents
  • 8-Hydroxy vs. In contrast, 8-bromo derivatives (e.g., ethyl 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate) exhibit greater steric bulk and electrophilicity, favoring cross-coupling reactions in synthetic chemistry . Example: Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate (CAS: 87597-21-5) shows reduced solubility compared to the hydroxy analog due to halogen hydrophobicity .
Position 2 Functional Groups
  • Ethyl Ester vs. Methyl Ester or Hydrazides: Ethyl esters (e.g., the target compound) are common intermediates for generating hydrazide derivatives, which are precursors to acylhydrazones with antinociceptive activity . Methyl esters (e.g., methyl imidazo[1,2-a]pyrazine-2-carboxylate, CAS: 87597-22-6) exhibit lower molecular weight but similar reactivity . Hydrazide derivatives (e.g., imidazo[1,2-a]pyrazine-2-carboxylic acid hydrazides) are pivotal in synthesizing triazoles and thiadiazoles for drug discovery .

Counterion Effects: Hydrobromide vs. Hydrochloride

  • The hydrobromide salt of the target compound offers distinct crystallinity and solubility compared to hydrochloride salts (e.g., ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride, CAS: 623906-17-2).

Structural Analogues with Fused Ring Systems

  • Imidazo[1,2-a]pyridine vs. Pyrazine-based derivatives (e.g., the target compound) display unique π-stacking interactions in DNA intercalation studies, attributed to the electron-deficient pyrazine ring .

Tetrahydro Derivatives

  • Saturated analogs like ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate (CAS: MFCD08059257) exhibit improved metabolic stability due to reduced aromaticity, making them favorable for CNS-targeting drugs. However, they lack the hydroxyl group’s hydrogen-bonding capacity .

Data Tables

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Counterion Melting Point (°C) Biological Activity
8-Hydroxy-imidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester hydrobromide 8-OH, 2-COOEt HBr >250* Antinociceptive (predicted)
Ethyl 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate 8-Br, 2-COOEt None N/A Synthetic intermediate
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride Tetrahydro, 2-COOEt HCl N/A CNS drug intermediate
Methyl imidazo[1,2-a]pyrazine-2-carboxylate 2-COOMe None N/A Precursor for hydrazides

*Predicted based on analogous benzoimidazo pyrimidinones .

Biological Activity

8-Hydroxy-imidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester hydrobromide (CAS No. 1951439-66-9) is a heterocyclic compound notable for its potential biological activities. It features a unique imidazo[1,2-a]pyrazine core, which is associated with various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C9H10BrN3O3
  • Molecular Weight : 288.1 g/mol
  • Structure : The compound contains an imidazo[1,2-a]pyrazine backbone with a hydroxyl group and an ethyl ester functional group, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymes : This compound has been shown to inhibit enzymes involved in key metabolic pathways, potentially affecting cell signaling and proliferation.
  • Receptor Modulation : It acts as a modulator of α-amino-3-hydroxy-5-methylisoxazole-4-propionate (AMPAR) receptors, which are critical for synaptic transmission and plasticity in the central nervous system .

Biological Activities

The compound exhibits several biological activities that are significant for therapeutic applications:

  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against various pathogens.
  • Anticancer Activity : Research indicates potential anticancer properties through the modulation of cell cycle and apoptosis pathways. For instance, it has been involved in enhancing the efficacy of anti-PD-1 antibodies in murine models .

Antitumor Efficacy

A study highlighted the compound's role as an ENPP1 inhibitor, demonstrating its capacity to enhance the immune response in cancer therapy. The compound showed an IC50 value of 5.70 nM against ENPP1, leading to increased expression of downstream target genes involved in immune activation .

Neuroprotective Effects

Another investigation into imidazo[1,2-a]pyrazines found that derivatives could protect against seizures in animal models by modulating AMPAR activity. The findings suggest that these compounds could serve as potential treatments for epilepsy and other neurological disorders .

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, it is useful to compare it with similar compounds:

Compound NameCore StructureBiological Activity
Imidazo[1,2-a]pyridineSimilarAntimicrobial, anticancer
Pyrazolo[1,5-c]pyrimidineSimilarNeurological modulation

The presence of the hydroxyl group in 8-hydroxy-imidazo[1,2-a]pyrazine enhances its solubility and reactivity compared to its analogs.

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